N'-(1-(Furan-2-yl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-(1-(Furan-2-yl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a furan ring, a pyrazole ring, and a carbohydrazide group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-(Furan-2-yl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2-acetylfuran with 3-isopropyl-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’-(1-(Furan-2-yl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The carbohydrazide group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted carbohydrazide derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(1-(Furan-2-yl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The furan and pyrazole rings can participate in π-π interactions and hydrogen bonding, which can modulate the activity of these targets. Additionally, the carbohydrazide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of their activity.
Comparison with Similar Compounds
Similar Compounds
N’-(1-(Furan-2-yl)ethylidene)benzohydrazide: Similar structure but with a benzene ring instead of a pyrazole ring.
2-((1-Furan-2-yl)ethylidene)hydrazono)-4-phenylthiazol-3(2H)-amine: Contains a thiazole ring instead of a pyrazole ring.
N’-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: Similar structure but with a hydroxyl group on the benzene ring.
Uniqueness
N’-(1-(Furan-2-yl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is unique due to the presence of both furan and pyrazole rings, which confer distinct chemical properties and reactivity
Properties
CAS No. |
303104-12-3 |
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Molecular Formula |
C13H16N4O2 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
N-[(E)-1-(furan-2-yl)ethylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H16N4O2/c1-8(2)10-7-11(16-15-10)13(18)17-14-9(3)12-5-4-6-19-12/h4-8H,1-3H3,(H,15,16)(H,17,18)/b14-9+ |
InChI Key |
UKVGXSWHWMKYFJ-NTEUORMPSA-N |
Isomeric SMILES |
CC(C)C1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC=CO2 |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NN=C(C)C2=CC=CO2 |
Origin of Product |
United States |
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